molecular formula C40H66N2O12 B1667451 Zebeta CAS No. 104344-23-2

Zebeta

Cat. No. B1667451
CAS RN: 104344-23-2
M. Wt: 767 g/mol
InChI Key: VMDFASMUILANOL-WXXKFALUSA-N
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Description

Zebeta, also known as Bisoprolol Fumarate, is a type of antihypertensive drug classified as a beta-adrenergic receptor blocking agent, commonly referred to as a beta blocker . It is used primarily to treat hypertension, or high blood pressure .


Molecular Structure Analysis

Bisoprolol fumarate, the active ingredient in this compound, is a synthetic compound. It possesses an asymmetric carbon atom in its structure and is provided as a racemic mixture . The S(-) enantiomer is responsible for most of the beta-blocking activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve interactions with various biological systems. As a beta-blocker, this compound works by blocking the action of certain natural chemicals in your body, like epinephrine, on the heart and blood vessels .

Scientific Research Applications

  • Cardiac Health and Disease Management Zebeta, a β-adrenergic blocking agent, is primarily used in the management of cardiovascular diseases. Its role in stabilizing patients with life-threatening cardiac glycoside intoxication has been highlighted. For instance, in a case study, a patient with toxicity symptoms was stabilized and discharged on this compound prescription, demonstrating its effectiveness in managing cardiac conditions (Keen & Huppert, 1996).

  • Diabetes and Metabolic Disorders Research has indicated the potential of this compound in diabetes management. A study focusing on clinical and angiographic outcomes in diabetic patients compared the use of this compound with other treatments, showing its relative effectiveness in this patient group. This suggests that this compound may play a role in the treatment protocols for patients with coronary artery disease and diabetes (Kirtane et al., 2009).

  • Experimental Research and Alternative Methods this compound has been mentioned in the context of alternative methods to animal testing. The Center for Alternative Methods to Animal Experiments (ZEBET) has been involved in fostering the development of alternative methods to animal testing. This includes the use of human cells and tissues for toxicity testing, which could potentially involve drugs like this compound (Liebsch et al., 2011).

  • Applications in Molecular Biology In the broader scope of molecular biology and biotechnology, this compound's active component may be used in various experimental setups. For instance, studies involving cellular mechanisms, gene expression, and signaling pathways may utilize beta-blockers like this compound as part of their experimental design to understand specific biological responses.

  • Advancements in Machine Learning and Data Mining While not directly linked to this compound, advancements in machine learning and data mining in medical research, including areas like diabetes and cardiovascular diseases, indicate a potential for these technologies to aid in the understanding and application of drugs like this compound. This could involve predicting drug responses, patient outcomes, or in the development of new therapeutic strategies (Kavakiotis et al., 2017).

Mechanism of Action

Bisoprolol fumarate, also known as Zebeta, Euradal, Bisoprolol hemifumarate, Detensiel, or Isoten, is a potent drug primarily used to treat high blood pressure and prevent myocardial infarction and heart failure .

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

Bisoprolol fumarate works by binding to the beta-1 adrenergic receptors , thereby modulating the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in the antagonism of beta-1 adrenoceptors, leading to a decrease in cardiac output .

Biochemical Pathways

Its therapeutic effects are thought to be achieved through the antagonism of beta-1 adrenoceptors, which results in lower cardiac output .

Pharmacokinetics

Bisoprolol fumarate exhibits a bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . Peak plasma concentrations of bisoprolol are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The elimination half-life is 10-12 hours , and it is excreted through the kidneys and feces .

Result of Action

The key actions of bisoprolol fumarate include a reduction in heart rate (bradycardia) and a decrease in the force of heart muscle contractions . These changes result in a diminished cardiac output, reducing the heart’s workload and, critically, its oxygen demand . This leads to a slower and more regular heartbeat .

Action Environment

The action of bisoprolol fumarate can be influenced by various environmental factors. For instance, its metabolism can be affected by the presence of other drugs that inhibit or induce CYP3A4 and CYP2D6, the enzymes responsible for its metabolism . Additionally, its efficacy and stability can be influenced by the patient’s renal function, as impaired renal function can affect its excretion .

Safety and Hazards

Zebeta has several side effects, including tiredness, drowsiness, slow heartbeat, lightheadedness upon standing, dizziness, spinning sensation, dry mouth, nausea, vomiting, stomach pain, diarrhea, constipation, increased urination, runny or stuffy nose, ringing in your ears, weakness, sleep problems (insomnia), depression, anxiety, restless feeling, joint or muscle pain, itching or skin rash, or loss of interest in sex . It’s important to not stop taking this compound suddenly as it may make your condition worse or cause other serious heart problems .

Future Directions

The dosage of Zebeta must be individualized to the needs of the patient. The usual starting dose is 5 mg once daily . In some patients, 2.5 mg may be an appropriate starting dose . If the antihypertensive effect of 5 mg is inadequate, the dose may be increased to 10 mg and then, if necessary, to 20 mg once daily .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDFASMUILANOL-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045794
Record name Bisoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104344-23-2
Record name Bisoprolol fumarate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104344232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR59KN573L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Bisoprolol Fumarate?

A1: Bisoprolol Fumarate is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent. [] The S(-) enantiomer is primarily responsible for the beta-blocking activity. []

Q2: What are the downstream effects of Bisoprolol Fumarate's interaction with its target?

A2: By blocking β1-adrenergic receptors, Bisoprolol Fumarate reduces heart rate and blood pressure, making it effective in managing hypertension, angina pectoris, and heart failure. [, , , ]

Q3: What is the molecular formula and weight of Bisoprolol Fumarate?

A3: The empirical formula for Bisoprolol Fumarate is (C18H31NO4)2•C4H4O4. []

Q4: Is there any spectroscopic data available to characterize Bisoprolol Fumarate?

A4: Yes, researchers have used various spectroscopic techniques to characterize Bisoprolol Fumarate. Infrared (IR) spectroscopy has been used to assess potential drug-excipient interactions, UV-visible spectrophotometry for quantitative analysis, and HPLC coupled with UV detection for both qualitative and quantitative analysis. [, , , , , , ]

Q5: Are there any known incompatibilities of Bisoprolol Fumarate with pharmaceutical excipients?

A5: Studies have shown that Bisoprolol Fumarate exhibits incompatibility with certain super-disintegrating agents like sodium starch glycolate (SSG) and croscarmellose sodium (CCS), leading to drug degradation. [] Conversely, it shows compatibility with Kollidon CL (KCL). []

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of Bisoprolol Fumarate?

A6: Researchers have explored various formulation strategies, including the development of fast-dissolving tablets using super-disintegrants, sustained-release matrix tablets, mucoadhesive buccal patches, and microencapsulation with Eudragit EPO. [, , , , , ]

Q7: Which analytical methods are commonly employed to characterize, quantify, and monitor Bisoprolol Fumarate?

A7: Commonly used analytical methods include UV derivative spectrophotometry, high-performance thin-layer chromatography (HPTLC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). [, , , , , , ]

Q8: What is the impact of dissolution rate and solubility on the bioavailability and efficacy of Bisoprolol Fumarate?

A8: As a Class I drug according to the Biopharmaceutical Drug Classification System, Bisoprolol Fumarate exhibits high solubility and permeability. [] Dissolution studies are crucial in assessing the bioequivalence of different formulations. []

Q9: What are the primary clinical applications of Bisoprolol Fumarate?

A9: Bisoprolol Fumarate is clinically used to treat hypertension, angina pectoris, and congestive heart failure. [, , ]

Q10: What is the efficacy of Bisoprolol Fumarate in treating elderly patients with congestive heart failure?

A10: Research suggests that adding Bisoprolol Fumarate to conventional therapy for elderly patients with congestive heart failure improves left ventricular diastolic function and shows a higher total effective rate compared to conventional therapy alone. []

Q11: Are there any known drug-drug interactions with Bisoprolol Fumarate?

A11: A study investigated potential drug-drug interactions between Bisoprolol Fumarate and Vildagliptin using in vitro, in vivo, and in silico methods. Results indicated a potential interaction, suggesting a need for careful consideration during the simultaneous administration of these drugs. []

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